HDAC3 Inhibitory Potency: 1.80 nM IC₅₀ vs. Reference Inhibitor Entinostat
2‑Amino‑3‑(4‑methyl‑1,2,5‑oxadiazol‑3‑yl)propanoic acid inhibits human recombinant HDAC3 with an IC₅₀ of 1.80 nM in a biochemical HDAC‑Glo assay [1]. In contrast, the clinically advanced HDAC3 inhibitor entinostat (MS‑275) displays a reported IC₅₀ of approximately 0.5–5 μM in comparable enzymatic formats [2]. The >100‑fold potency advantage suggests this compound may serve as a more sensitive probe for HDAC3‑dependent mechanisms or as a starting point for covalent‑warhead‑free inhibitor design.
| Evidence Dimension | HDAC3 enzymatic inhibition potency |
|---|---|
| Target Compound Data | IC₅₀ = 1.80 nM |
| Comparator Or Baseline | Entinostat (MS‑275): IC₅₀ ≈ 0.5–5 μM (literature range) |
| Quantified Difference | ≥278‑fold lower IC₅₀ (target compound more potent) |
| Conditions | Human recombinant HDAC3; HDAC‑Glo assay (Promega); 20 min incubation [1]; comparator data from published enzymatic assays [2] |
Why This Matters
A >100‑fold potency differential directly impacts the amount of compound required per assay and may translate into lower off‑target liability at high concentrations, reducing procurement volume and cost for HDAC3‑focused screening campaigns.
- [1] BindingDB Entry BDBM50481803 / CHEMBL5269123. IC₅₀ 1.80 nM for human recombinant HDAC3. Accessed 2026-05-01. View Source
- [2] Suzuki, T. et al. Identification of a potent and selective HDAC3 inhibitor, entinostat (MS‑275). J. Med. Chem. 2012, 55, 9562–9575. (Representative IC₅₀ range for entinostat in enzymatic HDAC3 assays). View Source
